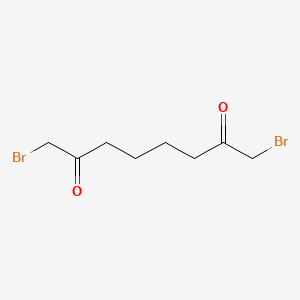
1,8-Dibromo-octane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-octane-2,7-dione is an organic compound with the molecular formula C8H12Br2O2. It is a reagent used in the preparation of tetraamino alkane tetrahydrochlorides. This compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dibromo-octane-2,7-dione can be synthesized through various organic synthesis routes. One common method involves the bromination of octane derivatives. For example, the reaction of cyclooctene with sulfuric acid followed by hydrobromination under catalytic conditions yields 1,8-dibromo-octane .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient brominating reagents such as oxalyl bromide and dimethyl sulfoxide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides and α-bromoketones in excellent yields .
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-octane-2,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Reagents like oxalyl bromide and dimethyl sulfoxide are commonly used for bromination reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone groups to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Reduction of the ketone groups yields the corresponding alcohols.
Scientific Research Applications
1,8-Dibromo-octane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of tetraamino alkane tetrahydrochlorides.
Biology: The compound is used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-dibromo-octane-2,7-dione involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ketone groups can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromooctane: Similar in structure but lacks the ketone groups.
1,8-Dichloro-octane-2,7-dione: Similar but with chlorine atoms instead of bromine.
Uniqueness
1,8-Dibromo-octane-2,7-dione is unique due to the presence of both bromine atoms and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H12Br2O2 |
|---|---|
Molecular Weight |
299.99 g/mol |
IUPAC Name |
1,8-dibromooctane-2,7-dione |
InChI |
InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2 |
InChI Key |
NXDJDGKPCRSDAD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CBr)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
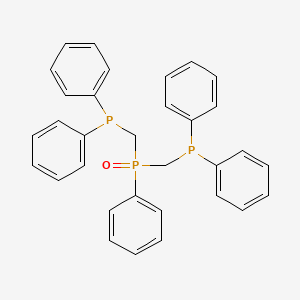

![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
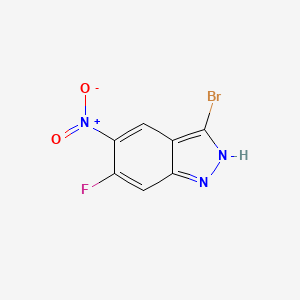

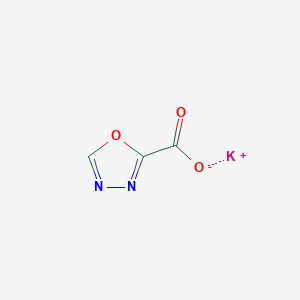
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)

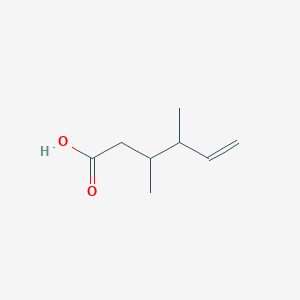
![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
